Epoxyguaiene

Description

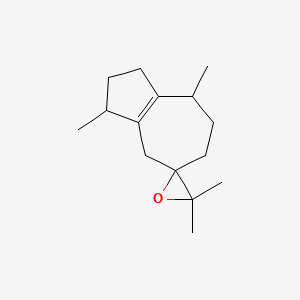

Structure

3D Structure

Properties

CAS No. |

68071-23-8 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

1,3',3',4-tetramethylspiro[2,3,4,5,6,8-hexahydro-1H-azulene-7,2'-oxirane] |

InChI |

InChI=1S/C15H24O/c1-10-5-6-12-11(2)7-8-15(9-13(10)12)14(3,4)16-15/h10-11H,5-9H2,1-4H3 |

InChI Key |

UNUMEFUKAQEVMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C1CC3(CCC2C)C(O3)(C)C |

Origin of Product |

United States |

Occurrence and Isolation Methodologies

Natural Sources and Distribution

Epoxyguaiene is not synthesized in isolation but exists as a component of complex volatile mixtures produced by plants. Its distribution has been identified across several botanical families, often concentrated in the aromatic tissues of roots, rhizomes, and tubers.

Botanical Origins

Cyperus rotundus (Nutgrass) Rhizomes and Tubers

Cyperus rotundus, commonly known as nutgrass, is a perennial plant whose rhizomes and tubers are a significant natural source of this compound. nih.govresearchgate.netcrsubscription.com The essential oil extracted from these underground parts contains a diverse array of sesquiterpenoids, with this compound being a consistently identified constituent. researchgate.net Research into the phytochemical profile of C. rotundus has highlighted its complex nature, with the composition of its essential oil varying based on geographical location and environmental conditions. nih.gov Within this complex mixture, this compound is categorized as an essential oil component. researchgate.net The rhizomes, which can be white and fleshy when young and turn brown and fibrous with age, are the primary plant part utilized for the extraction of these compounds. researchgate.net

Other Plant-Derived Sources (e.g., Tea Tree Oil, Nilavembu Kudineer)

This compound has also been identified as a constituent in other plant-based materials and traditional formulations.

Nilavembu Kudineer: This is a polyherbal formulation used in the Siddha system of medicine, which includes Cyperus rotundus and Vetiveria zizanioides among its nine ingredients. ijpbs.comtmrjournals.comijmrhs.com As a result of the inclusion of C. rotundus, this compound is present in this decoction. researchgate.net The formulation is prepared by drying and powdering equal parts of the constituent plants. ijmrhs.com

Tea Tree Oil (Melaleuca alternifolia): While the essential oil of Melaleuca alternifolia is primarily known for its high concentration of terpinen-4-ol, γ-terpinene, and 1,8-cineole, its complex composition includes a wide range of terpenoids. nih.govredalyc.org Some analyses of Melaleuca species have identified various sesquiterpenoids, and while not a major component, guaiene (B7798472) derivatives can be present in the broader chemical profile of oils from the Myrtaceae family. scielo.sa.cr

This compound naturally occurs as part of intricate biogenic mixtures, primarily the essential oils of the aforementioned plants. In Cyperus rotundus, it is found alongside major components such as α-cyperone, cyperene, and α-selinene. nih.gov In the context of Nilavembu Kudineer, this compound is combined with a vast array of bioactive compounds from eight other plants, including andrographolide (B1667393) from Andrographis paniculata and piperine (B192125) from Piper nigrum. researchgate.nettmrjournals.com This co-occurrence within complex matrices is a fundamental aspect of its natural distribution.

The following table summarizes the key botanical sources of this compound and the plant parts from which it is typically isolated.

| Botanical Source | Scientific Name | Plant Part Utilized | Key Co-occurring Compounds |

| Nutgrass | Cyperus rotundus | Rhizomes and Tubers | α-cyperone, Cyperene, β-selinene |

| Vetiver | Vetiveria zizanioides | Roots | Khusimol, α-vetivone, β-vetivone |

| Nilavembu Kudineer | Polyherbal Formulation | Various | Andrographolide, Piperine, Zingiberene |

Extraction and Preliminary Purification Techniques

The isolation of this compound from its natural plant sources involves a multi-step process beginning with extraction to liberate the compound from the plant matrix, followed by purification to separate it from other co-extracted substances. nih.gov

The initial and crucial step is extraction. nih.gov The choice of method depends on the nature of the plant material and the chemical properties of the target compound.

Hydrodistillation: This is a common method for extracting essential oils from aromatic plants like C. rotundus rhizomes and V. zizanioides roots. nih.gov The process involves boiling the plant material in water, with the resulting steam carrying the volatile compounds, which are then condensed and collected. The essential oil yield from dried C. rotundus rhizomes using this method has been reported to be around 0.83% (v/w). nih.gov

Solvent Extraction: This technique uses organic solvents to dissolve the desired compounds from the plant material. nih.govmdpi.com For C. rotundus, methods such as heat reflux with 95% ethanol (B145695) have been employed. nih.gov The selection of the solvent is critical and is based on the polarity of the target compound; solvents like methanol, ethanol, chloroform, and hexane (B92381) are commonly used. nih.govmdpi.com After an initial extraction, the crude extract is often concentrated under reduced pressure. nih.gov

Advanced Methods: Newer, more efficient techniques are also utilized. Carbon Dioxide Expanded Ethanol (CXE) has been applied to extract essential oil from vetiver roots, offering a green alternative to traditional methods. nih.gov Other advanced techniques include Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE), which can reduce extraction time and solvent consumption. nih.govmdpi.com

Following extraction, the crude extract, which is a complex mixture, undergoes preliminary purification.

Chromatography: This is the cornerstone of purification. nih.gov Column chromatography using silica (B1680970) gel is a standard procedure. The extract is loaded onto the column, and different solvents or solvent mixtures (eluents) of increasing polarity are passed through to separate the components based on their affinity for the stationary phase (silica gel) and the mobile phase (solvent). nih.govbenthamopenarchives.com Fractions are collected and can be further purified using techniques like Sephadex column chromatography or Thin Layer Chromatography (TLC) to isolate compounds of interest. nih.gov

The table below outlines the common methodologies used for the extraction and purification of compounds from botanical sources containing this compound.

| Technique | Principle | Application Example |

| Extraction | ||

| Hydrodistillation | Separation of volatile compounds by steam. | Obtaining essential oil from Cyperus rotundus rhizomes. nih.gov |

| Solvent Extraction | Dissolving compounds in a suitable organic solvent. | Using ethanol with heat reflux for Cyperus rotundus rhizomes. nih.gov |

| CO2 Expanded Ethanol | Using CO2-pressurized ethanol as a green solvent. | Extracting essential oil from Vetiveria zizanioides roots. nih.gov |

| Purification | ||

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purifying n-butanol fraction of C. rotundus extract using a silica gel column. nih.gov |

| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material for analysis and small-scale separation. | Monitoring the separation of compounds during column chromatography. researchgate.net |

Advanced Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed information about the arrangement of atoms within a molecule. For epoxyguaiene and related guaiene (B7798472) derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides crucial information regarding the types of protons present, their chemical environments, and their connectivity through spin-spin coupling. For guaiene derivatives, ¹H-NMR spectra typically reveal signals corresponding to methyl groups, methylene (B1212753) groups, methine protons, and vinylic protons, often with characteristic chemical shifts and splitting patterns researchgate.netresearchgate.netacs.orguwimona.edu.jm. For instance, signals in the upfield region of the ¹H-NMR spectrum are indicative of aliphatic protons. Specific chemical shifts, such as those observed for guaiene derivatives at approximately δ 3.85, δ 3.38, δ 2.40, δ 2.15, and δ 6.40 ppm, can be assigned to specific protons based on their electronic environment and neighboring protons researchgate.net. The integration of these signals provides the relative number of protons contributing to each signal, aiding in the deduction of the molecular formula and structural fragments acdlabs.commnstate.edu.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift being highly sensitive to its electronic environment fiveable.meyoutube.com. For guaiene derivatives, ¹³C-NMR spectra can identify characteristic carbon signals, such as those for quaternary carbons, methyl, methylene, and methine carbons, as well as carbons involved in double bonds or epoxy rings researchgate.netresearchgate.netacs.org. For example, specific carbon signals for guaiene derivatives have been reported, such as C-8 at δ 73 ppm and C-15 at δ 62 ppm, providing direct evidence for specific structural features researchgate.net. The number of signals in a ¹³C-NMR spectrum directly indicates the number of chemically distinct carbon environments within the molecule fiveable.meyoutube.com.

To overcome the complexities of overlapping signals and to establish definitive structural assignments, various two-dimensional (2D) NMR techniques are employed. These methods reveal correlations between nuclei, providing a more comprehensive understanding of molecular connectivity and spatial relationships ipb.ptpreprints.orgnumberanalytics.comnih.govoxinst.com.

COSY (Correlation Spectroscopy): This technique establishes correlations between protons that are coupled to each other, typically through two or three bonds (¹H-¹H coupling) ipb.ptpreprints.orgnumberanalytics.com. It helps in tracing proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded protons and carbons (¹H-¹³C one-bond coupling), allowing for the assignment of proton signals to their directly attached carbon atoms ipb.ptpreprints.orgnumberanalytics.comrsc.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range coupling) ipb.ptpreprints.orgnumberanalytics.comrsc.org. This is particularly valuable for connecting different structural fragments and confirming the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques reveal through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity researchgate.netacs.orgnumberanalytics.comnih.gov. This is crucial for determining relative stereochemistry and the three-dimensional conformation of molecules researchgate.netacs.orgnumberanalytics.com.

The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of complex molecules like this compound researchgate.netnih.govznaturforsch.commdpi.com.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. When coupled with Gas Chromatography (GC), it becomes an exceptionally versatile tool for analyzing volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely recognized as a gold standard for the analysis of essential oils and other complex mixtures containing volatile organic compounds, including sesquiterpenes spectroscopyonline.comoshadhi.co.uknewdirectionsaromatics.com. The GC component separates individual compounds in a mixture based on their volatility and interaction with the stationary phase of the GC column, generating a chromatogram where each peak represents a distinct component spectroscopyonline.comoshadhi.co.uknist.govinnovatechlabs.com. The MS detector then analyzes each separated component by ionizing it and measuring the m/z ratio of the resulting fragments spectroscopyonline.comnist.govinnovatechlabs.com. The fragmentation pattern, unique to each compound, serves as a molecular fingerprint that can be compared against spectral libraries for identification spectroscopyonline.comnist.govnist.gov. GC-MS is thus crucial for confirming the presence of this compound in a sample and for assessing its purity by quantifying the relative abundance of other compounds present oshadhi.co.uknewdirectionsaromatics.com. The separation power of GC is particularly useful for distinguishing between structurally similar sesquiterpenes spectroscopyonline.com.

In cases where experimental GC-MS data for a specific compound is scarce or for the purpose of comparative analysis, predicted GC-MS spectra can be highly valuable hmdb.cagcms-id.cawishartlab.com. Computational tools and databases can generate theoretical mass spectra for a given molecular structure by simulating common ionization and fragmentation processes gcms-id.cawishartlab.com. The Human Metabolome Database, for instance, provides predicted GC-MS spectra for this compound, allowing researchers to compare these theoretical profiles with experimental data obtained from GC-MS analyses hmdb.ca. This approach aids in the tentative identification of compounds, especially when authentic standards are unavailable, and helps in understanding potential fragmentation pathways hmdb.cagcms-id.cawishartlab.com.

Compound List

this compound

Guaiene

α-Guaiene

Sesquiterpenes

Sesquiterpenoids

Sesquiterpene lactones

Germacranolides

Eudesmanes

Isodaucane

Sesquiterpene lactone-esters A and B

Sesquiterpene lactone-diol

Lobetolide C

Epi-isozizaene

Pantalenene

Silphinene

Modeph-2-ene

α-Isocomene

β-Isocomene

Caryophyllene

α-Humulene

α-Cedrene

δ-Neoclovene

Isolongifolene

Longifolene

Epi-cubebol

Isodauc-8-en-11-ol

Corvol ethers A and B

Borneol

Isoborneol

Bornyl acetate (B1210297)

Bornyl benzoate (B1203000)

Lobetolide H

Other Chromatographic and Spectroscopic Methods

High-Performance Thin-Layer Chromatography (HPTLC) for Extract Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is a widely recognized and versatile chromatographic technique employed for the qualitative and quantitative analysis of various compounds in complex mixtures, particularly in plant extracts viirj.orgresearchgate.net. It is valued for its speed, efficiency, low cost, and minimal sample requirement, making it suitable for fingerprinting and quality control of botanical materials. HPTLC enables the separation and visualization of multiple compounds simultaneously, providing a characteristic chromatographic fingerprint that can be used for identification and comparison purposes viirj.org.

While HPTLC has been utilized for the profiling of various plant constituents and for evaluating the presence of bioactive compounds in extracts, specific research detailing the direct application of HPTLC for the extract profiling of this compound was not found within the scope of the provided search results. However, given its capabilities in separating and characterizing sesquiterpenoids, HPTLC could serve as a valuable tool for establishing the presence and relative abundance of this compound in complex plant matrices.

Fourier-Transform Infrared (FTIR) Spectroscopy for Component Analysis in Plant Extracts

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful non-destructive analytical technique used to identify functional groups present in a sample by analyzing the absorption of infrared radiation thegoodscentscompany.comuni.lunih.govjntbgri.res.in. Each molecule possesses a unique IR spectrum, often referred to as a "fingerprint," which aids in its identification and characterization nih.gov. In the analysis of plant extracts, FTIR spectroscopy can reveal the presence of characteristic chemical bonds and functional groups, providing insights into the composition and structure of the extracted compounds thegoodscentscompany.comuni.lujntbgri.res.in.

FTIR analysis typically involves scanning the sample across a range of infrared frequencies to detect characteristic absorption bands corresponding to specific molecular vibrations. For a compound like this compound, which contains an epoxide ring and a sesquiterpenoid hydrocarbon skeleton, FTIR spectroscopy would be expected to show absorption bands indicative of C-O stretching (epoxide), C-H stretching (alkanes, alkenes), and C-C stretching within the ring structures thegoodscentscompany.comuni.lu.

Despite the general applicability of FTIR for analyzing functional groups in plant extracts, specific research detailing the component analysis of this compound using FTIR spectroscopy was not identified in the provided search results. Therefore, detailed research findings or data tables specifically pertaining to the FTIR characterization of this compound are not available from the current information.

Chemical Synthesis and Semisynthesis

Total Synthesis Approaches for Epoxyguaiane Core Structures

Total synthesis aims to construct the epoxyguaiene core structure from simple, readily available starting materials. These approaches often involve complex multi-step sequences designed to precisely control stereochemistry and build the intricate fused ring systems characteristic of sesquiterpenoids. Strategies may include cascade reactions, which perform multiple transformations in a single pot, thereby increasing efficiency and reducing waste 20.210.105. Such methodologies are crucial for accessing complex molecular architectures found in natural products chemrxiv.orgtum.de. While specific total syntheses of this compound itself are not extensively detailed in the provided search results, the general principles applied to other complex sesquiterpenoids, such as longiborneol (B1213909) congeners, involve strategies like scaffold rearrangement and late-stage C–H functionalization chemrxiv.org. These advanced techniques are vital for tackling the stereochemical and regiochemical challenges inherent in synthesizing molecules like this compound nih.govrsc.org.

Chemoenzymatic Synthesis of Epoxyguaiane Sesquiterpenes

Chemoenzymatic synthesis elegantly combines the power of chemical synthesis with the exquisite selectivity of enzymes. This approach leverages chemical methods to build a core structure or key intermediates, which are then further modified by enzymes to introduce specific functional groups or stereocenters nih.govmdpi.comnih.govchemrxiv.org. For sesquiterpenes, enzymes can be employed for selective oxidations, hydroxylations, or cyclizations that are difficult to achieve with conventional chemical reagents nih.govmdpi.com. While direct examples of chemoenzymatic synthesis of this compound are not explicitly detailed, the broader application of this strategy to other complex natural products, such as fusicoccane diterpenoids, demonstrates its potential for creating diverse oxygenation patterns and complex skeletal rearrangements nih.govchemrxiv.org. This hybrid approach offers a pathway to efficiently access structurally diverse analogs and understand structure-activity relationships mdpi.comnih.gov.

Biotransformation and Chemical Oxidation of Precursors

The modification of precursor molecules, particularly α-guaiene, through oxidation is a key route to this compound and related compounds.

Oxidation of α-Guaiene to Epoxy-guaiene and Related Compounds

α-Guaiene, a naturally occurring sesquiterpene found in essential oils like patchouli oil, serves as a direct precursor to compounds such as rotundone (B192289), known for its peppery aroma google.comresearchgate.netnih.govwikipedia.org. The transformation of α-guaiene to rotundone can occur through simple aerial oxidation researchgate.netnih.gov. This process is thought to involve a hydroperoxide intermediate researchgate.net. Chemical oxidation methods, including the use of sodium chlorite (B76162) and molecular oxygen, have also been explored for the C(3) oxidation of α-guaiene google.com. The development of efficient and selective oxidation protocols for α-guaiene is crucial for accessing its oxygenated derivatives, including potentially this compound.

Enzymatic Oxidation Pathways (e.g., Cytochrome P450, Laccase, Rieske Non-heme Dioxygenase)

Enzymatic oxidation plays a pivotal role in the biosynthesis and modification of many natural products, including sesquiterpenes.

Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases involved in a vast array of metabolic processes, including the oxidation of fatty acids, steroids, and xenobiotics frontiersin.orgnews-medical.netwikipedia.org. They catalyze reactions by incorporating one oxygen atom from molecular oxygen into a substrate, often leading to hydroxylation or epoxidation news-medical.netwikipedia.org. In the context of sesquiterpenes, specific CYP enzymes, such as CYP71BE5 in grapevine, have been identified as catalysts for the transformation of α-guaiene into rotundone researchgate.netgoogle.com. These enzymes are known for their high selectivity and ability to perform complex oxidative transformations frontiersin.orgnews-medical.net.

Laccases: Laccases are multicopper oxidases that catalyze the oxidation of a wide range of phenolic substrates, utilizing molecular oxygen and producing water as a byproduct mdpi.comwikipedia.orgnih.govcsic.es. They function by one-electron oxidation, often generating radicals that can further react or mediate the oxidation of other molecules mdpi.comcsic.esresearchgate.net. While laccases are primarily known for their activity on phenols, their broad substrate scope means they can also be involved in the oxidation of other organic compounds, sometimes with the aid of redox mediators mdpi.comcsic.esresearchgate.net. Their application in bioremediation and industrial processes highlights their versatility mdpi.comcsic.esresearchgate.net.

Rieske Non-heme Dioxygenases: Rieske non-heme iron-dependent oxygenases are a class of enzymes that catalyze various oxidative transformations, including hydroxylations, epoxidations, and dihydroxylations, often with high site-specificity umich.eduwikipedia.orgnih.govrsc.orgnih.gov. These enzymes typically incorporate both atoms of molecular oxygen into their substrates wikipedia.org. They are crucial in the biodegradation of aromatic compounds and the biosynthesis of natural products umich.eduwikipedia.orgnih.govrsc.orgnih.gov. Their complex catalytic mechanisms, involving iron centers and electron transfer pathways, allow for challenging oxidations of inert C–H bonds umich.edunih.gov.

The study of these enzymatic pathways provides insights into how this compound and related sesquiterpenes might be naturally formed or how they can be synthesized using biocatalytic methods researchgate.netgoogle.com.

Biosynthetic Pathways and Mechanistic Enzymology

Proposed Biosynthetic Routes to Epoxyguaianes

The biosynthesis of epoxyguaianes originates from their unoxidized precursor, α-guaiene. The proposed pathway involves the initial formation of α-guaiene from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), followed by oxidation. One proposed mechanism is the aerial oxidation of α-guaiene, which can lead to the formation of hydroperoxyguaienes. nih.govsemanticscholar.org These intermediates are then thought to undergo further transformations, including enzymatic epoxidation, to yield the final epoxyguaiane structure. This route highlights the critical role of oxygenase enzymes in the downstream diversification of the initial guaiane (B1240927) skeleton.

Enzymatic Epoxidation Mechanisms

The formation of the epoxide ring on the guaiene (B7798472) structure is a key step catalyzed by specific classes of oxidative enzymes. Two primary enzymatic mechanisms are recognized for their role in this type of transformation: hydroperoxide-dependent epoxidation and oxidation by cytochrome P450 enzymes.

The peroxygenase pathway utilizes peroxygenases, a class of heme-thiolate proteins, to catalyze epoxidation reactions. researchgate.net These enzymes are dependent on a hydroperoxide co-substrate, which acts as the oxygen donor. researchgate.netnih.gov The general mechanism involves the peroxygenase enzyme catalyzing the transfer of an oxygen atom from the hydroperoxide to the double bond of the substrate, such as α-guaiene, to form the epoxide ring. nih.gov Unspecific peroxygenases (UPOs) have demonstrated the ability to catalyze the epoxidation of various terpene substrates, showcasing their potential role in natural product biosynthesis. whiterose.ac.uk This pathway is notable for its use of hydrogen peroxide or other organic hydroperoxides, with water being the primary byproduct when H₂O₂ is used. mdpi.com

Cytochrome P450 (CYP) monooxygenases are a vast family of enzymes crucial for the oxidative metabolism of a wide array of compounds, including terpenoids. nih.govresearchgate.net These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction that can lead to hydroxylation or epoxidation. rochester.edunih.gov In the context of guaiene oxidation, specific P450 enzymes have been identified. For example, VvSTO2 (designated CYP71BE5), a cytochrome P450 enzyme from the grapevine Vitis vinifera, has been shown to oxidize α-guaiene at the C-2 position, a critical step in the biosynthesis of the related compound (−)-rotundone. nih.gov The P450 catalytic cycle involves the reductive activation of molecular oxygen at the enzyme's heme center to form a highly reactive iron-oxo species that performs the oxidation of the substrate. rochester.edu This mechanism is a common strategy in nature for functionalizing otherwise inert C-H bonds and double bonds in the biosynthesis of complex natural products. researchgate.netmdpi.com

Table 1: Key Enzymes in Epoxyguaiane-Related Biosynthesis

| Enzyme Class | Specific Enzyme Example | Substrate | Key Function |

|---|---|---|---|

| Sesquiterpene Synthase | VvGuaS (VviTPS24b) | Farnesyl Pyrophosphate (FPP) | Cyclization to form α-guaiene |

| Sesquiterpene Synthase | Aquilaria δ-guaiene synthases | Farnesyl Pyrophosphate (FPP) | Cyclization to form δ-guaiene, α-guaiene, and α-humulene |

| Cytochrome P450 | VvSTO2 (CYP71BE5) | α-Guaiene | Oxidation of the guaiene skeleton |

| Peroxygenase | Unspecific Peroxygenases (UPOs) | Alkenes (e.g., Terpenes) | Hydroperoxide-dependent epoxidation |

Role of Sesquiterpene Synthases in Precursor (α-Guaiene) Formation

The biosynthesis of all sesquiterpenes, including the epoxyguaiane precursor α-guaiene, begins with the cyclization of the C15 linear precursor, farnesyl pyrophosphate (FPP). nih.gov This complex reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases. nih.govnih.gov These enzymes facilitate an intricate cascade of carbocation-driven cyclizations and rearrangements to produce the specific cyclic skeleton of the target molecule. nih.govbiorxiv.org

In grapevine (Vitis vinifera), the enzyme VvGuaS, an allelic variant of VviTPS24, has been characterized as an α-guaiene synthase. nih.gov Similarly, studies on cultured cells of Aquilaria species, known for producing agarwood, have led to the identification of δ-guaiene synthases. These enzymes were found to produce δ-guaiene as a major product, alongside α-guaiene and α-humulene, from FPP. nih.govresearchgate.net This indicates that the cyclization mechanisms for these related sesquiterpenes are closely linked. nih.gov The formation of the characteristic five- and seven-membered ring system of the guaiane structure is a testament to the catalytic prowess of these synthases. nih.gov

Metabolic Engineering Strategies for Biosynthetic Intermediates

The production of valuable sesquiterpenes, including biosynthetic intermediates like α-guaiene, can be enhanced through metabolic engineering strategies, often implemented in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. escholarship.orgosti.gov A primary goal of these strategies is to increase the intracellular supply of the precursor molecule, farnesyl pyrophosphate (FPP). nih.gov This is typically achieved by engineering the mevalonate (B85504) (MVA) pathway, which is the primary route to FPP in eukaryotes and can be heterologously expressed in bacteria. escholarship.org

Key strategies include overexpressing rate-limiting enzymes within the MVA pathway and down-regulating competing pathways that divert FPP away from the desired sesquiterpene product. nih.gov By creating microbial cell factories optimized for high-level FPP production, the subsequent conversion to α-guaiene by a co-expressed sesquiterpene synthase can be significantly increased, thereby providing a greater supply of the substrate needed for the final epoxidation steps. escholarship.orgnih.gov

Mechanistic Investigations of Biological Activities

Modulation of Eicosanoid Metabolism

Recent scientific inquiry has begun to explore the influence of sesquiterpenoids, such as epoxyguaiene, on the intricate pathways of eicosanoid metabolism. Eicosanoids are signaling molecules that play a crucial role in inflammation. The modulation of their metabolism, particularly through the inhibition of enzymes like soluble epoxide hydrolase (sEH), presents a promising avenue for therapeutic intervention in inflammatory conditions.

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH is a therapeutic strategy aimed at increasing the endogenous levels of EETs, thereby enhancing their beneficial anti-inflammatory effects. While direct studies on this compound's inhibitory activity against sEH are not extensively documented, the broader class of sesquiterpenoids found in natural sources like agarwood oil has been investigated for anti-inflammatory properties. This suggests a potential, yet to be fully elucidated, role for compounds like this compound in modulating sEH activity. Further research is required to specifically determine the inhibitory potential of this compound on sEH and to quantify its effects.

Epoxyeicosatrienoic acids (EETs) are lipid mediators that possess potent anti-inflammatory, vasodilatory, and analgesic properties. uni.lu By inhibiting sEH, the concentration and bioavailability of EETs can be increased, leading to a reduction in inflammation. researchgate.net The potential of this compound to influence EET homeostasis is intrinsically linked to its ability to inhibit sEH. An increase in the levels of EETs can lead to the downregulation of pro-inflammatory signaling pathways. The investigation into this compound's specific impact on the delicate balance of EETs and DHETs is a critical area for future research to fully understand its anti-inflammatory mechanism.

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, contributing to inflammation and various chronic diseases. Antioxidants can neutralize these harmful molecules, thereby mitigating oxidative stress. Essential oils rich in sesquiterpenoids, such as that derived from agarwood, have demonstrated antioxidant capabilities.

| Assay Type | Principle | Relevance to this compound |

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change. nih.gov | The antioxidant activity of agarwood essential oil, which contains this compound, has been noted, suggesting a potential contribution from this compound. semanticscholar.org |

| Reactive Oxygen Species (ROS) Scavenging | Direct measurement of the quenching of various reactive oxygen species, such as superoxide (B77818) anion, hydroxyl radical, and hydrogen peroxide. | Specific studies on this compound's ability to scavenge different types of ROS are needed to fully characterize its antioxidant mechanism. |

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of natural compounds are often mediated through their interaction with key signaling pathways that regulate the expression of pro-inflammatory genes. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.

Extracts from agarwood, a source of this compound, have been suggested to interfere with inflammatory signaling pathways such as NF-κB. mdpi.com The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Inhibition of NF-κB activation is a key mechanism for controlling inflammation. nih.gov Similarly, the MAPK signaling cascades, including ERK, JNK, and p38, are also pivotal in transducing inflammatory signals. mdpi.com While direct evidence for this compound's modulation of these pathways is still emerging, the anti-inflammatory properties of related sesquiterpenoids suggest that this is a plausible mechanism of action.

Insights into Antiviral and Immunomodulatory Actions

Sesquiterpenoids represent a diverse class of natural products with a wide range of biological activities, including antiviral and immunomodulatory effects. nih.gov

While research specifically on the antiviral properties of this compound is limited, the broader class of sesquiterpenes has been shown to possess antiviral activity against various viruses. The proposed mechanisms of action include the disruption of viral replication by interfering with the synthesis of viral RNA and proteins. nih.gov

| Biological Activity | Findings for a Structurally Related Epoxyguaianolide | Relevance to this compound |

| Immunomodulation | Increased the number of T-lymphocytes and B-lymphocytes in a cyclophosphamide-induced immunosuppression model. rsc.org | Suggests that the guaiane (B1240927) skeleton may be a promising scaffold for immunomodulatory agents, warranting direct investigation of this compound. |

| Enhanced phagocytic activity. rsc.org | Further highlights the potential for this class of compounds to influence cellular immune responses. |

Involvement in Lipid Peroxidation Processes and Cellular Signaling

Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage. This process generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can act as signaling molecules and biomarkers of oxidative stress. The modulation of lipid peroxidation is a key aspect of antioxidant activity.

Currently, there is a lack of specific research detailing the direct involvement of this compound in lipid peroxidation processes. However, given the antioxidant potential suggested by studies on agarwood essential oil, it is plausible that this compound could contribute to the inhibition of lipid peroxidation. By scavenging free radicals that initiate the peroxidation chain reaction, this compound could help protect cellular membranes from oxidative damage. Furthermore, by preventing the formation of reactive aldehydes, it could indirectly influence cellular signaling pathways that are modulated by these lipid peroxidation products. Future studies are needed to confirm and quantify the effects of this compound on lipid peroxidation and its downstream cellular consequences.

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Structural Features for Mechanistic Activity

Epoxyguaiene has been identified as one of many phytochemicals present in the rhizomes of Cyperus rotundus archive.orgresearchgate.netjetir.orgscribd.comresearchgate.netijcrt.org. Extracts from this plant have demonstrated a range of activities, including cytotoxic effects researchgate.net. However, the provided literature does not detail specific SAR investigations that have pinpointed which structural features of this compound are essential for its observed biological activities or elucidated its precise mechanism of action. Such research would typically involve synthesizing analogues with modifications to the epoxide, hydroxyl groups, or the terpenoid backbone and then evaluating their biological potency.

Design and Synthesis of this compound Analogues for Mechanistic Probing

The design and synthesis of analogues are cornerstone strategies in SAR studies. By creating structural variants of a lead compound, researchers can probe how specific modifications influence biological activity, thereby mapping out the critical regions of the molecule for target interaction wikipedia.orgcbcs.sersc.org. This process is iterative, often following a "Design-Make-Test-Analyze" (DMTA) cycle cbcs.se.

For this compound, analogue synthesis would involve creating derivatives by:

Modifying the epoxide ring: Opening the epoxide, reducing it, or replacing it with other functional groups.

Altering oxygen-containing groups: Modifying or removing hydroxyl groups.

Modifying the carbon skeleton: Introducing unsaturation, changing stereochemistry, or altering the size and shape of the sesquiterpene framework.

While numerous studies detail the synthesis and SAR of various compound classes, such as pyrazolopyridines ucla.edu, epoxyisoprostanes nih.gov, quinoxalines mdpi.com, and l-amino alcohols nih.gov, specific published research focusing on the design and synthesis of this compound analogues for mechanistic probing was not found within the provided search results. Such studies would typically present a series of synthesized compounds, their corresponding biological activity data (e.g., IC50 values), and an analysis correlating structural changes with activity shifts.

Computational Approaches in SAR Analysis (e.g., Molecular Dynamics, Docking Studies)

Computational methods play a vital role in modern SAR analysis, offering predictive power and insights into molecular interactions that complement experimental findings nih.govnih.govnih.govplos.orgipb.ac.idnih.govnih.govnih.govmdpi.comrsc.org. These techniques can accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a biological target (e.g., an enzyme or receptor) and estimates the binding affinity. Docking studies can identify key amino acid residues in the target's active site that interact with specific parts of the ligand, thus providing clues about the structural requirements for activity nih.govplos.orgnih.govnih.govmdpi.com. For instance, docking studies have been extensively used to identify potential inhibitors for viral targets like the SARS-CoV-2 main protease (Mpro) nih.govplos.orgnih.govnih.govmdpi.com.

Molecular Dynamics (MD) Simulations: MD simulations provide a temporal perspective, modeling the dynamic behavior of a molecular system over time. They are crucial for assessing the stability of protein-ligand complexes, understanding conformational changes, and characterizing the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) nih.govplos.orgipb.ac.idnih.govnih.govrsc.orguinjkt.ac.id. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to evaluate complex stability plos.orgnih.govnih.gov.

Quantitative Structure-Activity Relationships (QSAR): QSAR models build mathematical relationships between chemical descriptors of molecules and their biological activities, enabling predictions for new compounds wikipedia.orgyoutube.com.

While these computational approaches are powerful tools for SAR elucidation and rational design, specific applications of molecular docking or molecular dynamics simulations to this compound for understanding its SAR were not identified in the provided search results. Such studies would typically report binding energies, interaction profiles, and stability metrics for this compound and its potential analogues against relevant biological targets.

Compound List:

Future Research Directions

Development of Novel Synthetic Methodologies

The complex three-dimensional architecture of the guaiane (B1240927) skeleton, characterized by a fused seven- and five-membered ring system, presents a significant synthetic challenge. Future research should prioritize the development of efficient and stereoselective synthetic routes to epoxyguaiene and its derivatives.

Key areas of focus should include:

Enantioselective Synthesis: The development of asymmetric synthetic strategies is crucial for obtaining enantiomerically pure this compound, which is essential for elucidating its specific biological activities. A concise enantioselective synthesis of the related guaiane sesquiterpene (−)-oxyphyllol has been achieved in just four steps from an epoxy enone intermediate, utilizing a regio- and diastereoselective Co(II)-catalyzed hydration of an olefin and a transannular epoxide opening as key reactions. nih.govbeilstein-journals.orgnih.gov This approach could serve as a blueprint for developing a synthetic route to this compound.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govmdpi.comresearchgate.net Future investigations could explore the use of engineered enzymes, such as specific hydrolases or oxidoreductases, to catalyze key steps in the synthesis of the this compound scaffold. engconfintl.org Biocatalysis has been successfully employed for the industrial-scale synthesis of various complex molecules. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. rsc.org Applying flow chemistry to the synthesis of this compound could enable more efficient and sustainable production of this compound for further biological evaluation.

| Synthetic Approach | Key Features | Potential Application to this compound Synthesis |

| Enantioselective Catalysis | Utilizes chiral catalysts to control stereochemistry. | Synthesis of specific enantiomers of this compound to probe biological function. |

| Biocatalysis | Employs enzymes for specific transformations. | Stereoselective epoxidation of a guaiane precursor or enzymatic cyclization to form the core structure. |

| Flow Chemistry | Continuous reaction processing in microreactors. | Safer and more efficient scale-up of key synthetic steps, such as epoxidation. |

Comprehensive Elucidation of Biosynthetic Networks

Understanding the biosynthetic pathway of this compound is fundamental to harnessing its potential through metabolic engineering and synthetic biology. Research in this area should aim to identify and characterize the enzymes responsible for its formation in nature.

The biosynthesis of the guaiane skeleton is understood to proceed from farnesyl pyrophosphate (FPP) through cyclization reactions catalyzed by terpene synthases. The introduction of the epoxy group is a key decorative step that likely involves specific enzymes.

Role of Cytochrome P450 Monooxygenases: Cytochrome P450 enzymes (CYPs) are well-known for their role in the oxidation and epoxidation of various secondary metabolites, including terpenes. dtu.dkproquest.comexlibrisgroup.com These enzymes are major contributors to the vast structural diversity of terpenoids. mdpi.com Future research should focus on identifying specific CYPs from plants known to produce epoxy-guaiane sesquiterpenes. Heterologous expression and characterization of these enzymes will be critical to confirm their function in this compound biosynthesis. researchgate.net

Identification of Precursor Molecules: The immediate precursor to the epoxidation step needs to be identified. This will likely be a specific guaiane diene. Isotopic labeling studies in plants or cell cultures that produce this compound could trace the metabolic flow and identify key intermediates.

| Biosynthetic Step | Key Enzyme Class | Research Approach |

| Formation of Guaiane Skeleton | Terpene Synthase | Isolation and characterization of terpene synthases from this compound-producing organisms. |

| Epoxidation | Cytochrome P450 Monooxygenase | Transcriptome mining of relevant plant species to identify candidate CYP genes, followed by functional characterization. |

Identification of Unexplored Biological Targets and Signaling Mechanisms

Future research should aim to:

Screen for a Broad Range of Biological Activities: this compound and its synthetic derivatives should be screened against a wide array of biological targets, including cancer cell lines, pathogenic microbes, and enzymes involved in inflammatory pathways. Guaiane-type sesquiterpenes isolated from Curcuma wenyujin have shown antioxidant activity through the activation of the Nrf2-ARE pathway and inhibitory effects on nitric oxide (NO) production. nih.gov Similarly, guaiane-type sesquiterpenes from Artemisia argyi leaves have demonstrated significant anti-inflammatory activity by inhibiting NO production. jnu.edu.cn

Elucidate Mechanisms of Action: For any identified biological activity, the underlying molecular mechanism should be investigated. This could involve identifying specific protein targets and elucidating the signaling pathways that are modulated by this compound. For instance, the anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. mdpi.com Studies on epigallocatechin 3-gallate (EGCG) have shown that it can modulate neuroinflammation via the NF-κB, PI3K-Akt-mTOR, and NO pathways. mdpi.com Soluble epoxide hydrolase (sEH) inhibitors are also known to have anti-inflammatory effects by increasing the levels of epoxy fatty acids. nih.govnih.gov

| Potential Biological Activity | Potential Mechanism of Action |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of NF-κB signaling. |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation, anti-angiogenic effects. |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential microbial enzymes. |

Integration of Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Comprehensive Understanding

The application of advanced "omics" technologies will be instrumental in gaining a holistic understanding of this compound's role in biological systems.

Metabolomics: Untargeted metabolomic analysis of plants that produce this compound can provide a comprehensive profile of the metabolic network in which it is embedded. nih.gov This can help to identify precursor molecules, downstream metabolites, and regulatory connections within the biosynthetic pathway. UPLC-Q-TOF-MS/MS has been effectively used for the analysis of guaiane sesquiterpenoids. nih.gov

Lipidomics: Given the lipophilic nature of sesquiterpenes, lipidomic studies can shed light on how this compound interacts with cellular membranes and lipid metabolism. lipotype.comrsc.orgresearchgate.net Plant lipidomics is an evolving field that can provide valuable insights into the function of such compounds. semanticscholar.org Studies on the effects of complex plant extracts on the lipid composition of sheep muscle have demonstrated the power of lipidomics in understanding the biological effects of natural products. mdpi.com

| Omics Technology | Application in this compound Research |

| Metabolomics | Identification of biosynthetic precursors and related metabolites; understanding the metabolic context of this compound production. |

| Transcriptomics | Identification of genes (e.g., terpene synthases, CYPs) involved in the biosynthetic pathway by correlating gene expression with this compound accumulation. |

| Proteomics | Identification and quantification of the enzymes directly involved in the biosynthesis of this compound. |

| Lipidomics | Investigation of the interaction of this compound with cellular membranes and its impact on lipid metabolism. |

By pursuing these future research directions, the scientific community can systematically unravel the chemical and biological intricacies of this compound, paving the way for its potential application in medicine and biotechnology.

Q & A

Q. What guidelines govern the assessment of this compound’s ecological impact in environmental samples?

- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 201: Algal Growth Inhibition) to evaluate toxicity in aquatic organisms. Use LC-MS/MS to measure bioaccumulation factors (BAFs) in model species (e.g., Daphnia magna). Pair with metabolomics to identify sublethal effects (e.g., oxidative stress biomarkers). Adhere to Nagoya Protocol for sourcing biological materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.